![molecular formula C17H24F3N5O B2796817 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2329451-19-4](/img/structure/B2796817.png)
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Wissenschaftliche Forschungsanwendungen
Discovery of Androgen Receptor Downregulators
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has been explored for its potential in treating advanced prostate cancer. By modifying the structure of previously known compounds, researchers have developed clinical candidates like AZD3514, which downregulate androgen receptors. This compound has entered Phase I clinical trials for patients with castrate-resistant prostate cancer, indicating its significant therapeutic potential in oncology (Bradbury et al., 2013).
Antidiabetic Drug Development
Further research into compounds structurally related to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has led to the discovery of triazolo-pyridazine-6-yl-substituted piperazines. These compounds have shown promise as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating significant efficacy in an in vivo mouse model of Candida glabrata infection. This highlights the compound's potential in contributing to the development of new antidiabetic drugs with antioxidant and insulinotropic activities (Bindu et al., 2019).
Anti-inflammatory and Analgesic Applications
Studies on derivatives of pyridazinone, including compounds structurally similar to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, have shown potential in anti-inflammatory and analgesic applications. These compounds, when synthesized and tested, exhibited significant activity against carrageenan-induced paw edema in animal models, suggesting their utility in developing new anti-inflammatory and analgesic drugs without the gastrotoxic effects commonly associated with NSAIDs (Refaat et al., 2007).
Antimicrobial Activity
Research into N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-oxadiazole derivatives, related to the compound of interest, has shown significant antimicrobial activity against pathogens like Escherichia coli and Candida albicans. This suggests the potential of these compounds in addressing drug-resistant microbial infections, further emphasizing the broader spectrum of pharmacological applications of these chemical structures (Rao et al., 2022).
Eigenschaften
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)13-16(26)25-11-9-24(10-12-25)15-6-5-14(21-22-15)23-7-3-1-2-4-8-23/h5-6H,1-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXFRVLCKBITIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.